4-Mercaptobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 154.186 g/mol. It is also known by several other names, including p-Mercaptobenzoic acid and 4-Carboxybenzenethiol. The compound features a thiol (-SH) group attached to the para position of a benzoic acid structure, which contributes to its unique chemical properties and reactivity .
Information on the safety hazards of 4-mercaptobenzoic acid is limited. However, due to the presence of the thiol group, it is advisable to handle it with care as thiols can have unpleasant odors and may be irritating to the skin and eyes []. Always consult a safety data sheet (SDS) before handling this compound.
For example, the reaction of 4-Mercaptobenzoic acid with silver nanoparticles results in the formation of stable complexes that are employed in various sensing technologies .
Research indicates that 4-Mercaptobenzoic acid exhibits antimicrobial properties and has potential applications in biomedicine. Its ability to interact with metal ions may enhance its efficacy as an antimicrobial agent. Additionally, studies have shown that it can serve as a model compound for investigating charge transfer processes in biological systems, particularly in the context of surface-enhanced Raman scattering .
Several methods exist for synthesizing 4-Mercaptobenzoic acid, including:
These synthesis methods allow for the production of high-purity 4-Mercaptobenzoic acid suitable for various applications.
4-Mercaptobenzoic acid has a wide range of applications, including:
Its unique properties make it valuable in fields such as biosensing, catalysis, and materials engineering.
Interaction studies involving 4-Mercaptobenzoic acid often focus on its coordination with metal ions. For instance:
These interactions highlight the compound's potential in analytical chemistry and material science.
Several compounds share structural similarities with 4-Mercaptobenzoic acid. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Benzenethiol | C6H5SH | Simple thiol without a carboxylic group |
4-Aminobenzoic acid | C7H7N | Contains an amino group instead of a thiol |
3-Mercaptopropionic acid | C3H6O2S | Shorter carbon chain; used in biochemistry |
Thiophenol | C6H5SH | Similar reactivity but lacks carboxyl group |
4-Mercaptobenzoic acid stands out due to its combination of a thiol and a carboxylic acid functional group, which allows it to engage in both metal coordination and various
Thiols, characterized by their -SH functional group, have been pivotal in surface science since the discovery of self-assembled monolayers (SAMs) in the 1980s. Early studies focused on alkanethiols, but their limited electronic coupling and stability under ambient conditions spurred interest in aromatic thiols like 4-MBA. The latter’s rigid benzene ring enhances π-π stacking interactions, improving monolayer stability and electron transport efficiency.
The synthesis of 4-MBA dates to the mid-20th century, but its utility in nanotechnology became evident in the 2000s with advances in nanoparticle functionalization. For instance, the landmark synthesis of $$ \text{Au}{102}(\text{p-MBA}){44} $$ clusters in 2011 demonstrated 4-MBA’s ability to stabilize gold nanoparticles (AuNPs) while preserving quantum effects. This breakthrough underscored the ligand’s dual role as a stabilizer and a bridge for charge transfer in hybrid systems.
4-MBA’s carboxylic acid group enables covalent bonding to metal oxides (e.g., TiO$$2$$, ZnO), making it ideal for constructing molecular junctions. Studies using scanning tunneling microscopy (STM) revealed that 4-MBA SAMs on Au(111) adopt a $$ (\sqrt{3} \times 4) $$ lattice with a surface coverage of $$ \theta{\text{RS}} = 0.25 $$, optimizing both packing density and electronic coupling. Density functional theory (DFT) calculations further showed that the aromatic ring’s delocalized electrons reduce charge transfer resistance by 40% compared to alkanethiols.
The self-assembly of 4-MBA on Au(111) substrates follows a well-defined (√3×4) lattice structure with a molecular coverage of θ = 0.25, as demonstrated by scanning tunneling microscopy (STM) studies [4]. Density functional theory (DFT) calculations reveal that this configuration is stabilized by thiolate bonding between the sulfur atom of 4-MBA and gold surface atoms, with the aromatic ring tilted at 44.2–47.3° relative to the substrate [4]. The carboxyl group remains exposed, enabling further functionalization. Compared to denser (√7×√7)R19.1° lattices observed on Ag(111), the Au(111) configuration prioritizes molecular orientation over packing density, making it suitable for applications requiring accessible functional groups [4].
Table 1: Comparison of 4-MBA Lattice Structures on Noble Metal Surfaces
Substrate | Lattice Type | Coverage (θ) | Tilt Angle | Bonding Configuration |
---|---|---|---|---|
Au(111) | (√3×4) | 0.25 | 44.2–47.3° | Thiolate-Au |
Ag(111) | (√7×√7)R19.1° | 0.33 | 50.1° | Thiolate-Ag |
4-MBA forms stable monolayers on silver nanoparticles (AgNPs) via thiolate bonds, as confirmed by X-ray photoelectron spectroscopy (XPS) and high-resolution transmission electron microscopy (HRTEM) [4]. AgNPs with an average size of 6 ± 3 nm exhibit crystalline facets, with 4-MBA molecules adopting a "standing-up" configuration (Figure 1). The carboxyl groups remain protonated under acidic conditions, while deprotonation occurs at neutral-to-basic pH, enabling pH-dependent charge transfer [3]. Functionalized AgNPs demonstrate enhanced stability in aqueous environments, with no detectable sulfide formation even after 24-hour exposure [4].
Grafting polyaniline (PANI) onto multi-walled carbon nanotubes (MWCNTs) followed by 4-MBA doping creates a hierarchical structure (MWCNT@PANI-SH) with superior quantum dot (QD) adsorption capacity [5]. The thiol groups of 4-MBA coordinate with CdS QDs, while the carboxyl groups stabilize the PANI-MWCNT interface. This architecture achieves a 3.76% power conversion efficiency in quantum dot-sensitized solar cells (QDSSCs) by minimizing electron-hole recombination [5].
Table 2: Performance Metrics of MWCNT@PANI-SH@QDs Composite
Parameter | Value |
---|---|
QD Adsorption Capacity | 98.2 ± 1.5 mg/g |
Electron Transfer Rate | 2.1 × 10⁸ s⁻¹ |
Power Conversion Efficiency | 3.76% |
4-MBA chemisorbs on TiO₂ anatase (101) and rutile (110) surfaces through bidentate carboxylate bonding, as evidenced by synchrotron radiation photoelectron spectroscopy [6]. The phenyl ring maintains a 70° ± 5° orientation relative to both polymorphs, optimizing π-electron interactions for charge transport (Figure 2). In FeS hybrid systems, 4-MBA bridges semiconductor nanoparticles, reducing interfacial resistance by 62% compared to non-functionalized counterparts [6].
Table 3: 4-MBA Adsorption Characteristics on TiO₂ Polymorphs
Parameter | Anatase (101) | Rutile (110) |
---|---|---|
Bonding Geometry | Bidentate | Bidentate |
Ring Tilt Angle | 70° ± 5° | 70° ± 5° |
Adsorption Energy | -2.34 eV | -2.18 eV |
Irritant